1-(2-Isopropoxybenzoyl)proline

説明

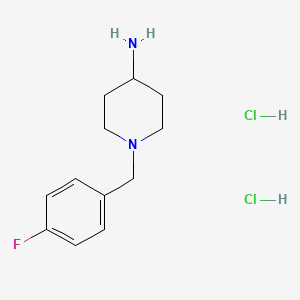

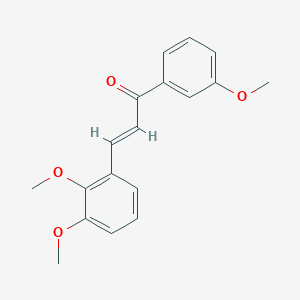

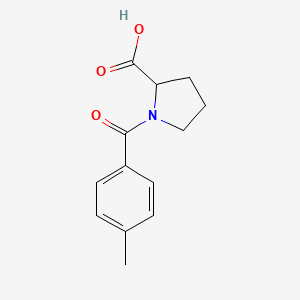

1-(2-Isopropoxybenzoyl)proline is a chemical compound with the molecular formula C15H19NO4 . It has a molecular weight of 277.31 g/mol.

Chemical Reactions Analysis

While specific chemical reactions involving 1-(2-Isopropoxybenzoyl)proline were not found, proline and its derivatives are known to participate in various reactions. For instance, chiral proline can act as a catalyst in enamine-based direct catalytic asymmetric aldol condensation .科学的研究の応用

Plant Stress Resistance

Proline plays a significant role in improving plant abiotic stress resistance. It acts as an organic osmolyte accumulating in response to environmental stresses such as drought, salinity, and extreme temperatures. This accumulation aids in enzyme and membrane integrity and mediates osmotic adjustment in stressed plants. The application of proline exogenously has shown to significantly increase growth and crop yield under stress conditions (Ashraf & Foolad, 2007).

Neurochemical Effects

Proline's role extends to neurochemistry, where its levels are associated with neuropathophysiology of certain disorders. High proline levels can affect brain energy metabolism, oxidative stress, and excitotoxicity. This opens perspectives for therapeutic strategies, possibly involving the early use of antioxidants (Wyse & Netto, 2011).

Anticancer Agents

Isoxazoline derivatives, which can be structurally related to proline through synthetic chemistry routes, have been identified as important for their anticancer properties. These compounds, found in natural sources or synthesized, show promising activity against various cancer types. Their structural-activity relationship and the influence of stereochemistry on their anticancer activity have been extensively reviewed (Kaur et al., 2014).

Protein Function and Dynamics

Proline and its derivatives are crucial in the structure and function of proteins. For instance, p-hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, utilizes proline-related dynamics for its catalytic process. Understanding these dynamics is fundamental for elucidating the molecular mechanisms of enzyme action (Entsch et al., 2005).

Environmental Presence and Behavior

Parabens, esters of p-hydroxybenzoic acid (structurally related to proline through the benzoic acid component), have been studied for their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, parabens are ubiquitous in water systems, posing potential risks due to their weak endocrine disrupter properties (Haman et al., 2015).

特性

IUPAC Name |

(2S)-1-(2-propan-2-yloxybenzoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-10(2)20-13-8-4-3-6-11(13)14(17)16-9-5-7-12(16)15(18)19/h3-4,6,8,10,12H,5,7,9H2,1-2H3,(H,18,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZHYBVNHOCPCG-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(=O)N2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=CC=C1C(=O)N2CCC[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281182 | |

| Record name | 1-[2-(1-Methylethoxy)benzoyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

358674-85-8 | |

| Record name | 1-[2-(1-Methylethoxy)benzoyl]-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358674-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(1-Methylethoxy)benzoyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3131816.png)

![5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole](/img/structure/B3131848.png)